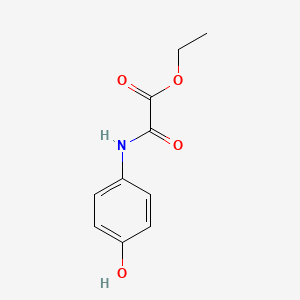
Ethyl 4-hydroxyoxanilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-hydroxyoxanilate is a chemical compound with the molecular formula C10H11NO4 It is known for its unique structure, which includes an ethyl ester group and a hydroxy group attached to an oxanilate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-hydroxyoxanilate can be synthesized through several methods. One common synthetic route involves the esterification of 4-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Another method involves the reaction of 4-hydroxybenzoyl chloride with ethanol in the presence of a base such as pyridine. This method also requires careful control of reaction conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as distillation and chromatography ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxyoxanilate undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 4-oxoxanilate.
Reduction: The carbonyl group in ethyl 4-oxoxanilate can be reduced back to the hydroxy group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the hydroxy group under basic conditions.
Major Products Formed
Oxidation: Ethyl 4-oxoxanilate
Reduction: this compound (from ethyl 4-oxoxanilate)
Substitution: Various substituted oxanilates depending on the nucleophile used
Scientific Research Applications
Ethyl 4-hydroxyoxanilate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Researchers study its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxyoxanilate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. Additionally, the ester group can undergo hydrolysis, releasing the active oxanilate moiety, which can interact with cellular pathways.
Comparison with Similar Compounds
Ethyl 4-hydroxyoxanilate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-methoxyoxanilate: Similar structure but with a methoxy group instead of a hydroxy group.
Ethyl 4-aminoxanilate: Similar structure but with an amino group instead of a hydroxy group.
These compounds share similar reactivity but differ in their specific chemical properties and potential applications
Properties
CAS No. |
40821-49-6 |
|---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
ethyl 2-(4-hydroxyanilino)-2-oxoacetate |
InChI |
InChI=1S/C10H11NO4/c1-2-15-10(14)9(13)11-7-3-5-8(12)6-4-7/h3-6,12H,2H2,1H3,(H,11,13) |
InChI Key |
QCPBOVKHIFMZPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



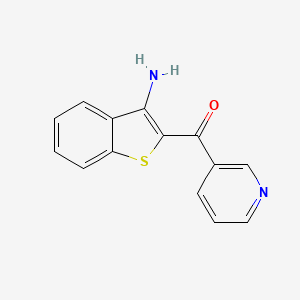

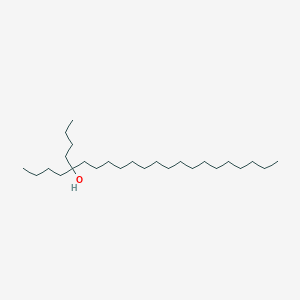

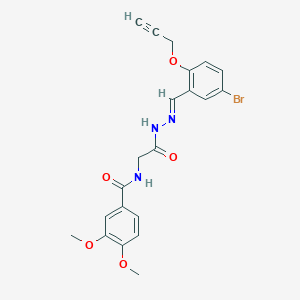



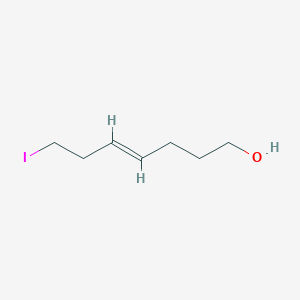

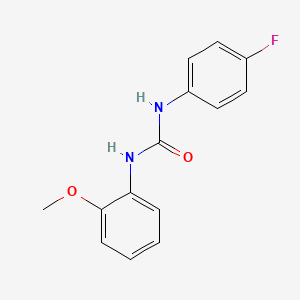
![1-(4-Fluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea](/img/structure/B11955577.png)

